

1-Chloro-2-(2-methylpropoxy)benzene CAS number and identifiers

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Compound of Interest

Compound Name:	1-Chloro-2-(2-methylpropoxy)benzene
CAS No.:	60736-65-4
Cat. No.:	B3042390

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Technical Guide: 1-Chloro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-2-(2-methylpropoxy)benzene**, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its presumptive synthesis via the Williamson ether synthesis, providing a detailed experimental protocol. Furthermore, it presents key identifiers and physicochemical properties of structurally related compounds to offer valuable comparative insights. Safety considerations for handling the precursor materials are also addressed. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Direct identifiers and experimentally determined properties for **1-Chloro-2-(2-methylpropoxy)benzene** are not readily available in public databases. Therefore, this section provides identifiers for the constituent reactants and physicochemical data for structurally similar compounds to provide estimated values and context.

Reactant Identifiers

The proposed synthesis of **1-Chloro-2-(2-methylpropoxy)benzene** involves the reaction of 2-chlorophenol and an isobutyl halide.

Compound Name	Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Chlorophenol	o-Chlorophenol	95-57-8	C ₆ H ₅ ClO	128.56
1-Chloro-2-methylpropane	Isobutyl chloride	513-36-0	C ₄ H ₉ Cl	92.57
1-Bromo-2-methylpropane	Isobutyl bromide	78-77-3	C ₄ H ₉ Br	137.02

Physicochemical Properties of Structural Analogs

The following table summarizes key physical properties of compounds structurally related to **1-Chloro-2-(2-methylpropoxy)benzene** to provide a basis for property estimation.

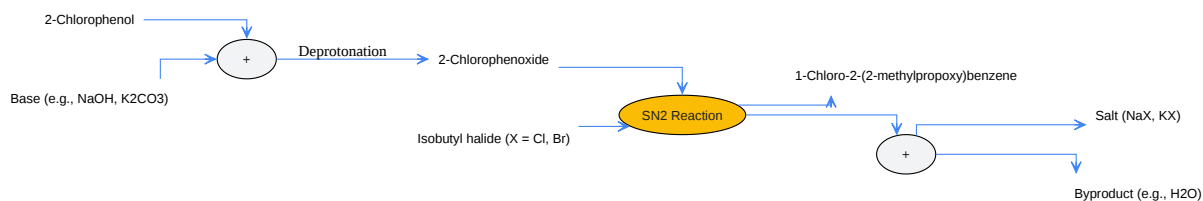
Compound Name	Structure	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)	Refractive Index (n _D)
Anisole (Methoxybenzene)	C ₆ H ₅ OCH ₃	154	-37.5	0.995	1.517
2-Chloroanisole	o- ClC ₆ H ₄ OCH ₃	195-196	-	1.253	1.549
4-Chloroanisole	p- ClC ₆ H ₄ OCH ₃	196-197	-1.5	1.169	1.534
Isobutoxybenzene	C ₆ H ₅ OCH ₂ C H(CH ₃) ₂	197-198	-	0.933	1.491
1-Chloro-4-isobutoxybenzene	p- ClC ₆ H ₄ OCH ₂ CH(CH ₃) ₂	235-237	-	1.05	1.51

Data is compiled from various chemical supplier databases and may represent predicted or experimental values.

Proposed Synthesis: Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of **1-Chloro-2-(2-methylpropoxy)benzene** is the Williamson ether synthesis.^{[1][2][3][4]} This reaction involves the deprotonation of a phenol (2-chlorophenol) to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with a primary alkyl halide (isobutyl halide).^{[1][2][3][4]}

Reaction Scheme



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Caption: Proposed synthesis of **1-Chloro-2-(2-methylpropoxy)benzene**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be adapted and optimized as necessary.^{[3][5]}

Materials:

- 2-Chlorophenol
- 1-Bromo-2-methylpropane (Isobutyl bromide)
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Deprotonation of 2-Chlorophenol:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as DMF or acetone.
 - Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).
 - Stir the mixture at room temperature for 30 minutes to an hour to form the sodium or potassium 2-chlorophenoxide salt.
- Nucleophilic Substitution:
 - To the stirred suspension, add 1-bromo-2-methylpropane (1.2 eq) dropwise at room temperature.
 - Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
- Work-up:
 - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
 - If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of diethyl ether.
 - If no precipitate is filtered, pour the reaction mixture into a separatory funnel containing water.
 - Extract the aqueous layer three times with diethyl ether.
 - Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **1-Chloro-2-(2-methylpropoxy)benzene**.

Spectroscopic Data of Related Compounds

While specific spectra for **1-Chloro-2-(2-methylpropoxy)benzene** are not available, the following provides an overview of the expected NMR signals based on analogous structures.

¹H NMR Spectroscopy

- Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The presence of the electron-donating isobutoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts.
- Isobutoxy Protons:
 - The -OCH₂- protons will appear as a doublet around δ 3.8-4.0 ppm.
 - The -CH- proton will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm.
 - The two -CH₃ groups will appear as a doublet around δ 1.0-1.1 ppm.

¹³C NMR Spectroscopy

- Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (-C-O) will be the most downfield, likely in the δ 150-155 ppm range. The carbon attached to the chlorine (-C-Cl) will also be downfield, typically around δ 125-130 ppm.
- Isobutoxy Carbons:
 - -OCH₂-: $\sim\delta$ 75 ppm

- -CH-: $\sim\delta$ 28 ppm
- -CH₃: $\sim\delta$ 19 ppm

Safety and Handling

- 2-Chlorophenol: Toxic and corrosive. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- 1-Bromo-2-methylpropane (Isobutyl bromide): Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area away from ignition sources.
- Sodium Hydroxide/Potassium Carbonate: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
- Solvents (DMF, Acetone, Diethyl Ether): Flammable and/or irritants. Handle in a well-ventilated fume hood away from open flames.

It is crucial to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Signaling Pathways and Biological Activity

There is no publicly available information regarding the interaction of **1-Chloro-2-(2-methylpropoxy)benzene** with any known signaling pathways or its biological activity. Research in this area would be novel.

Conclusion

This technical guide provides a framework for the synthesis and characterization of **1-Chloro-2-(2-methylpropoxy)benzene**. While direct experimental data is lacking, the proposed Williamson ether synthesis offers a reliable route for its preparation. The compiled data on related compounds serves as a useful reference for predicting its properties and for the analysis of the synthesized product. As with any chemical synthesis, appropriate safety precautions must be strictly followed. Further research is needed to determine the physicochemical properties, spectroscopic data, and biological activity of this compound.

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